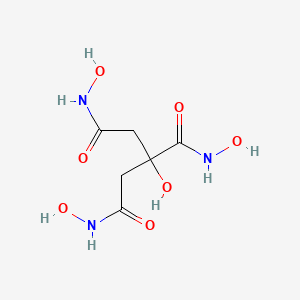
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is a complex organic compound characterized by the presence of multiple hydroxyl and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with hydroxylating agents under controlled conditions to introduce the hydroxyl groups. The carboxamide groups are then introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethoxypropane: A related compound with methoxy groups instead of hydroxyl groups.
1,1,3,3-Tetraethoxypropane: Similar structure but with ethoxy groups.
Uniqueness
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
6939-43-1 |
|---|---|
Fórmula molecular |
C6H11N3O7 |
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C6H11N3O7/c10-3(7-14)1-6(13,5(12)9-16)2-4(11)8-15/h13-16H,1-2H2,(H,7,10)(H,8,11)(H,9,12) |
Clave InChI |
HHSBOVDFMVGNGS-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NO)C(CC(=O)NO)(C(=O)NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


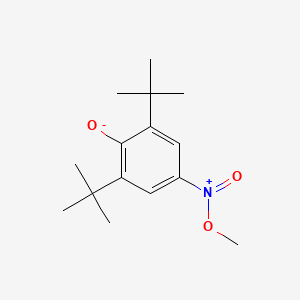
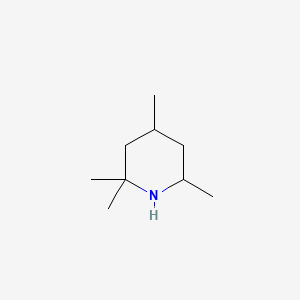
![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
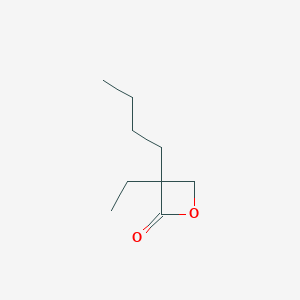

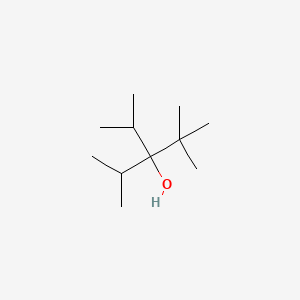
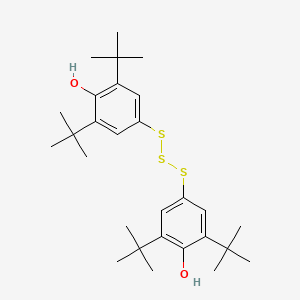
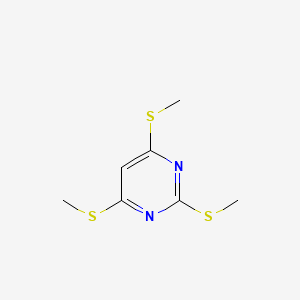


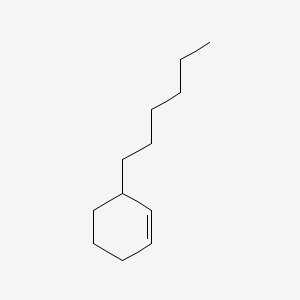
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


